
2-Pyrazinecarboxamide, 3-amino-N-(aminoiminomethyl)-6-chloro-5-(1-piperidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrazinecarboxamide, 3-amino-N-(aminoiminomethyl)-6-chloro-5-(1-piperidinyl)- is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. This compound is also known as PIPER, and it has been studied extensively for its biochemical and physiological effects. In
作用機序
The mechanism of action of PIPER involves its ability to inhibit the activity of enzymes that are involved in various cellular processes. PIPER has been found to inhibit the activity of enzymes such as proteases, kinases, and phosphatases, which are involved in cell signaling pathways. By inhibiting these enzymes, PIPER can disrupt cellular processes and inhibit the growth of cancer cells or protect neurons from damage.
Biochemical and Physiological Effects
PIPER has several biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. Studies have shown that PIPER can induce apoptosis in cancer cells, which leads to the death of these cells. PIPER has also been found to protect neurons from damage caused by neurodegenerative diseases. Additionally, PIPER has anti-inflammatory effects and can reduce inflammation in the body.
実験室実験の利点と制限
One of the advantages of using PIPER in lab experiments is its ability to inhibit the activity of enzymes that are involved in various cellular processes. This makes PIPER a useful tool for studying these processes and their role in disease. However, one of the limitations of using PIPER in lab experiments is its potential toxicity. PIPER has been found to be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of PIPER. One direction is to explore its potential use in the treatment of other diseases, such as autoimmune diseases and viral infections. Another direction is to study the structure-activity relationship of PIPER to develop more potent and selective inhibitors of specific enzymes. Additionally, further studies are needed to determine the optimal dosage and administration of PIPER for its potential use in clinical settings.
Conclusion
In conclusion, 2-Pyrazinecarboxamide, 3-amino-N-(aminoiminomethyl)-6-chloro-5-(1-piperidinyl)- is a chemical compound that has potential applications in various areas of scientific research. Its synthesis method involves several steps, and it has been studied extensively for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of PIPER in various areas of scientific research.
合成法
The synthesis of PIPER involves several steps, including the reaction of 2-pyrazinecarboxylic acid with thionyl chloride to form 2-pyrazinecarbonyl chloride. This intermediate is then reacted with piperidine to form 5-(1-piperidinyl)-2-pyrazinecarboxamide. The final step involves the reaction of 5-(1-piperidinyl)-2-pyrazinecarboxamide with chloramine-T to produce 2-Pyrazinecarboxamide, 3-amino-N-(aminoiminomethyl)-6-chloro-5-(1-piperidinyl)-.
科学的研究の応用
PIPER has been studied for its potential applications in various areas of scientific research, including cancer treatment, neurodegenerative diseases, and infectious diseases. Studies have shown that PIPER has anti-cancer properties and can inhibit the growth of cancer cells. PIPER has also been found to have neuroprotective effects and can protect neurons from damage caused by neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, PIPER has been studied for its potential use in the treatment of infectious diseases such as tuberculosis and malaria.
特性
CAS番号 |
123529-15-7 |
|---|---|
製品名 |
2-Pyrazinecarboxamide, 3-amino-N-(aminoiminomethyl)-6-chloro-5-(1-piperidinyl)- |
分子式 |
C11H16ClN7O |
分子量 |
297.74 g/mol |
IUPAC名 |
3-amino-6-chloro-N-(diaminomethylidene)-5-piperidin-1-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C11H16ClN7O/c12-7-9(19-4-2-1-3-5-19)17-8(13)6(16-7)10(20)18-11(14)15/h1-5H2,(H2,13,17)(H4,14,15,18,20) |
InChIキー |
MUXUBPXAMABMBB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N |
正規SMILES |
C1CCN(CC1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N |
同義語 |
5-PIA N(5)-piperidine-amiloride N(5)-piperidinylamiloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



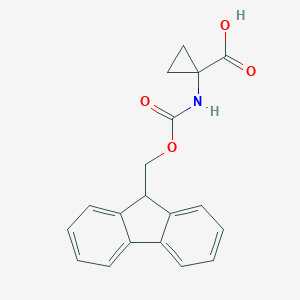
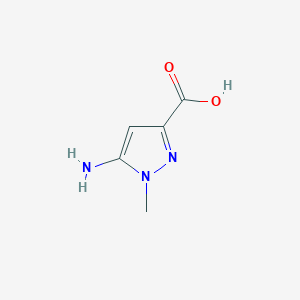
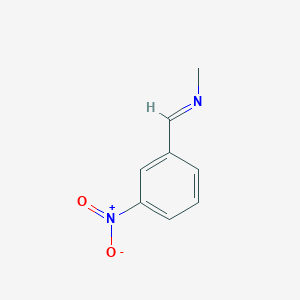

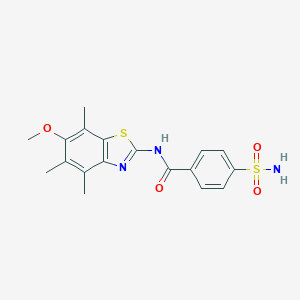
![(Imidazo[2,1-b]benzothiazol-2-yl)methanol](/img/structure/B40395.png)
![4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B40397.png)
![2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B40399.png)
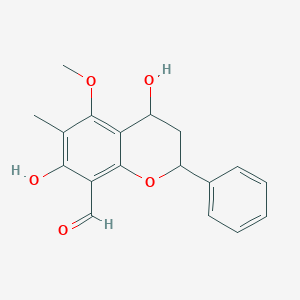
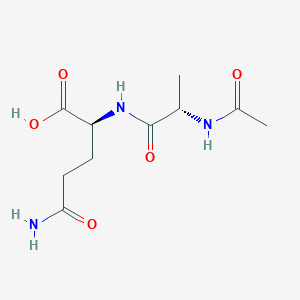

![N-[1-(furan-2-yl)ethyl]hydroxylamine](/img/structure/B40406.png)
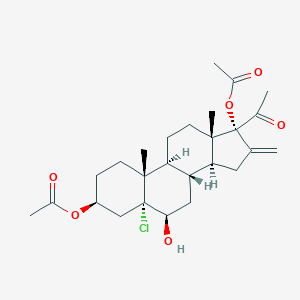
![2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl acetate](/img/structure/B40416.png)